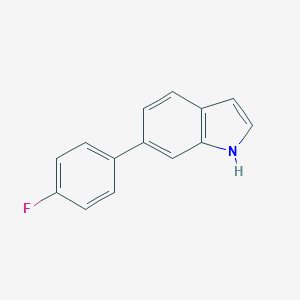

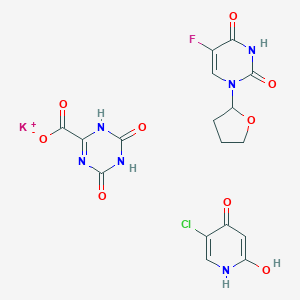

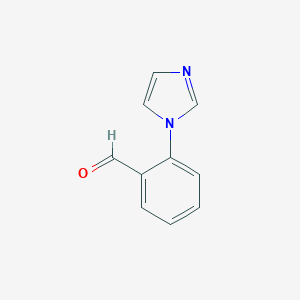

![molecular formula C10H13NO4S B132953 Methyl methyl[(4-methylphenyl)sulfonyl]carbamate CAS No. 32258-50-7](/img/structure/B132953.png)

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

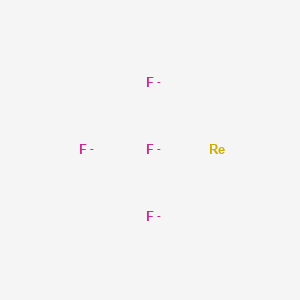

“Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is a chemical compound . It is also known as "[(4-Methylphenyl)sulfonyl]carbamate" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides . Another method involves the use of methyl carbamate as an economical carbamoyl donor in tin-catalyzed transcarbamoylation .Molecular Structure Analysis

The molecular formula of “Methyl methyl[(4-methylphenyl)sulfonyl]carbamate” is C10H13NO4S. The molecular weight is 243.28 g/mol.科学的研究の応用

Antimicrobial Activity

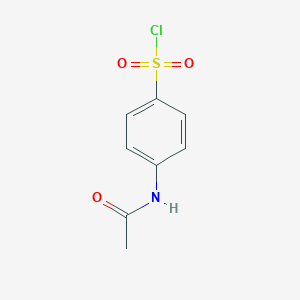

Compounds with a similar structure, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been synthesized and assessed for their antimicrobial activities . They have shown potent antibacterial activity against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Activity

These compounds have also demonstrated good anti-inflammatory activity with excessive selectivity towards COX-2 . This makes them potential candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .

COX Inhibitory Activity

The synthesized compounds were assessed for their COX inhibitory activities . This is significant because the cyclooxygenase (COX) enzymes are the primary targets of NSAIDs .

Nitric Oxide Release

Some of these compounds were found to release moderate amounts of nitric oxide (NO) . This is beneficial as NO has vasodilator activity and inhibits platelet aggregation , which could help to decrease the side effects associated with selective COX-2 inhibitors .

Potential Role in Drug Synthesis

Given the wide range of activities demonstrated by these compounds, Methyl methyl[(4-methylphenyl)sulfonyl]carbamate could potentially play a role in the synthesis of new drugs . Its unique structure could make it a valuable building block in the development of new therapeutic agents .

作用機序

Target of Action

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as MSAB, primarily targets β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, a domain known for protein-protein interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By degrading β-catenin, MSAB inhibits the Wnt signaling-dependent proliferation of cancer cells .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from certain xenografts in mice . It exhibits little efficacy in wnt-independent cultures .

特性

IUPAC Name |

methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFZTGPTWQRQQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340247 |

Source

|

| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

CAS RN |

32258-50-7 |

Source

|

| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

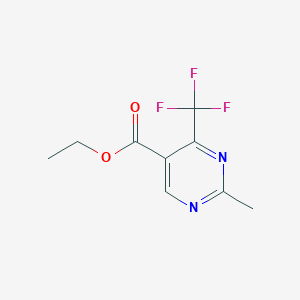

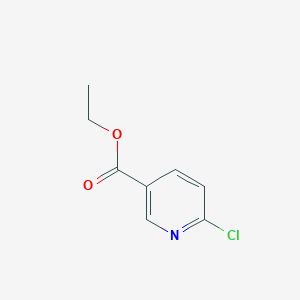

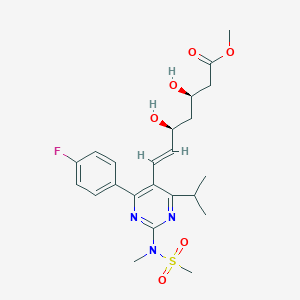

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)